molecular formula C21H19F4N3O2S B6567951 N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide CAS No. 921571-89-3

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

Cat. No. B6567951
CAS RN: 921571-89-3
M. Wt: 453.5 g/mol
InChI Key: FIRTVWZWTSEDAV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a hydroxymethyl group, a trifluoromethylphenyl group, and an imidazole ring. These groups could potentially give the compound various chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the fluorophenyl and trifluoromethylphenyl groups could potentially be introduced through electrophilic aromatic substitution reactions . The imidazole ring could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the imidazole ring could potentially make the compound planar, while the various substituents could introduce steric hindrance and affect the overall shape of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions due to the presence of its functional groups. For example, the hydroxymethyl group could potentially be oxidized, while the imidazole ring could potentially participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. For example, the presence of the fluorine atoms could potentially make the compound highly electronegative and polar .

Future Directions

Future research on the compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F4N3O2S/c22-17-6-4-14(5-7-17)9-26-19(30)11-28-18(12-29)10-27-20(28)31-13-15-2-1-3-16(8-15)21(23,24)25/h1-8,10,29H,9,11-13H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIRTVWZWTSEDAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F4N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-2-[5-(hydroxymethyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-imidazol-1-yl]acetamide

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